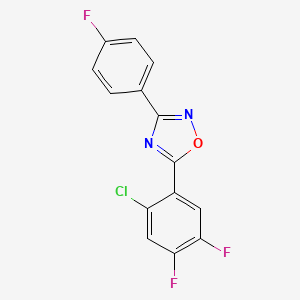

![molecular formula C18H17FN2O B5313438 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide, commonly known as 5F-MDMB-PINACA, is a synthetic cannabinoid that has gained popularity as a recreational drug in recent years. This compound is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of tetrahydrocannabinol (THC), the main psychoactive component of cannabis. Despite its potential therapeutic applications, the abuse of 5F-MDMB-PINACA has led to serious health concerns, including addiction, overdose, and death.

Mécanisme D'action

The CB1 receptor is a G protein-coupled receptor that is primarily found in the brain and central nervous system. When activated by a ligand, such as 5F-MDMB-PINACA, the CB1 receptor inhibits the release of neurotransmitters, such as dopamine and GABA, which are responsible for modulating mood, cognition, and perception. This inhibition leads to the psychoactive effects of cannabinoids, such as euphoria, relaxation, and altered perception.

Biochemical and Physiological Effects:

The abuse of 5F-MDMB-PINACA has been associated with a range of adverse effects, including tachycardia, hypertension, respiratory depression, seizures, psychosis, and death. These effects are thought to be due to the potent agonism of the CB1 receptor, which can lead to the dysregulation of neurotransmitter systems and the disruption of normal physiological processes.

Avantages Et Limitations Des Expériences En Laboratoire

5F-MDMB-PINACA has several advantages as a research tool, including its high potency, long duration of action, and selectivity for the CB1 receptor. However, the abuse potential and health risks associated with this compound make it a challenging substance to work with in a laboratory setting. Researchers must take appropriate safety precautions when handling 5F-MDMB-PINACA and ensure that their experiments are conducted in compliance with ethical and legal guidelines.

Orientations Futures

Despite the risks associated with 5F-MDMB-PINACA, this compound has potential therapeutic applications in the treatment of pain, inflammation, and other medical conditions. Future research should focus on identifying safer and more effective synthetic cannabinoids that can be used for these purposes. Additionally, studies should investigate the long-term effects of synthetic cannabinoid use on brain function, cognition, and mental health. Finally, efforts should be made to educate the public about the dangers of synthetic cannabinoids and to develop effective strategies for preventing their abuse.

Méthodes De Synthèse

The synthesis of 5F-MDMB-PINACA involves the reaction of 5-fluoroindole-3-carboxaldehyde with 4-methylbenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with 2-(dimethylamino)ethylamine to yield 5F-MDMB-PINACA. This synthesis method was first reported in a patent application by Pfizer in 2009.

Applications De Recherche Scientifique

5F-MDMB-PINACA has been used in several scientific studies to investigate the pharmacology of synthetic cannabinoids. In a study published in the Journal of Pharmacology and Experimental Therapeutics, researchers found that 5F-MDMB-PINACA was a potent agonist of the CB1 receptor, with a binding affinity that was 11 times greater than that of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide. This study also showed that 5F-MDMB-PINACA had a longer duration of action and a greater potency than other synthetic cannabinoids, such as JWH-018 and AM-2201.

Propriétés

IUPAC Name |

N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-2-4-13(5-3-12)18(22)20-9-8-14-11-21-17-7-6-15(19)10-16(14)17/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJJCKRKJYCQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=CNC3=C2C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorobenzyl)-N-ethyl-N-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5313356.png)

![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)

![N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]leucine](/img/structure/B5313392.png)

![2,4-dimethoxybenzaldehyde [4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5313395.png)

![N-(2,5-dichlorophenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5313407.png)

![ethyl 2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313411.png)

![N'-[1-(5-chloro-2-thienyl)butylidene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5313417.png)

![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)

![N-[2-(4-morpholinyl)ethyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5313428.png)

![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)

![1-[(2,5-difluorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5313448.png)